

Application Note: 1-Pentanol, 5-(p-aminophenoxy)- in Targeted Protein Degradation & Drug Delivery

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Compound of Interest

Compound Name:	1-Pentanol, 5-(p-aminophenoxy)-
CAS No.:	100055-08-1
Cat. No.:	B1663981

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Executive Summary

1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a specialized heterobifunctional linker widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike standard polyethylene glycol (PEG) or purely aliphatic chains, this molecule integrates a rigid aromatic "anchor" (the phenoxy group) with a flexible aliphatic "spacer" (the pentyl chain).

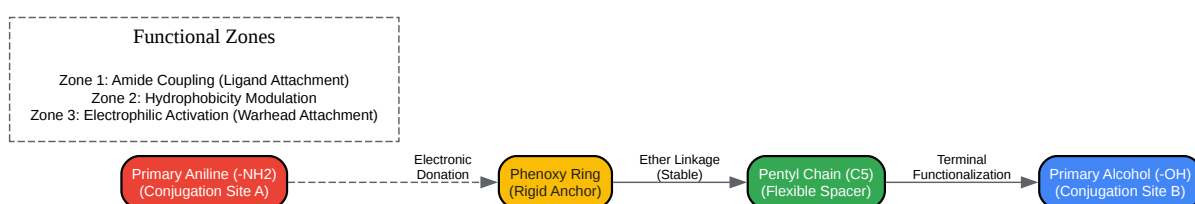
This guide details the strategic application of this linker, focusing on its unique ability to modulate the physicochemical properties (LogP, TPSA) of bifunctional molecules while providing a stable, orthogonal conjugation platform.

Key Technical Specifications

Property	Specification
IUPAC Name	5-(4-aminophenoxy)pentan-1-ol
Molecular Formula	
Molecular Weight	195.26 g/mol
Functional Handles	1x Primary Aniline (Nucleophile), 1x Primary Alcohol (Nucleophile/Electrophile precursor)
Linker Length	~9.5 Å (extended conformation)
Solubility	DMSO (>50 mg/mL), DMF, Methanol; Low solubility in water.[1][2]
pKa (Aniline)	~4.8 - 5.2 (Less basic than alkyl amines, requires specific coupling conditions)

Structural Anatomy & Design Logic

The utility of 5-(p-aminophenoxy)-1-pentanol lies in its dual-zone architecture. It is not merely a passive connector; it actively influences the spatial orientation of the conjugated payloads.



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Figure 1: Functional anatomy of the linker showing distinct reactive zones.[3][4][5][6][7]

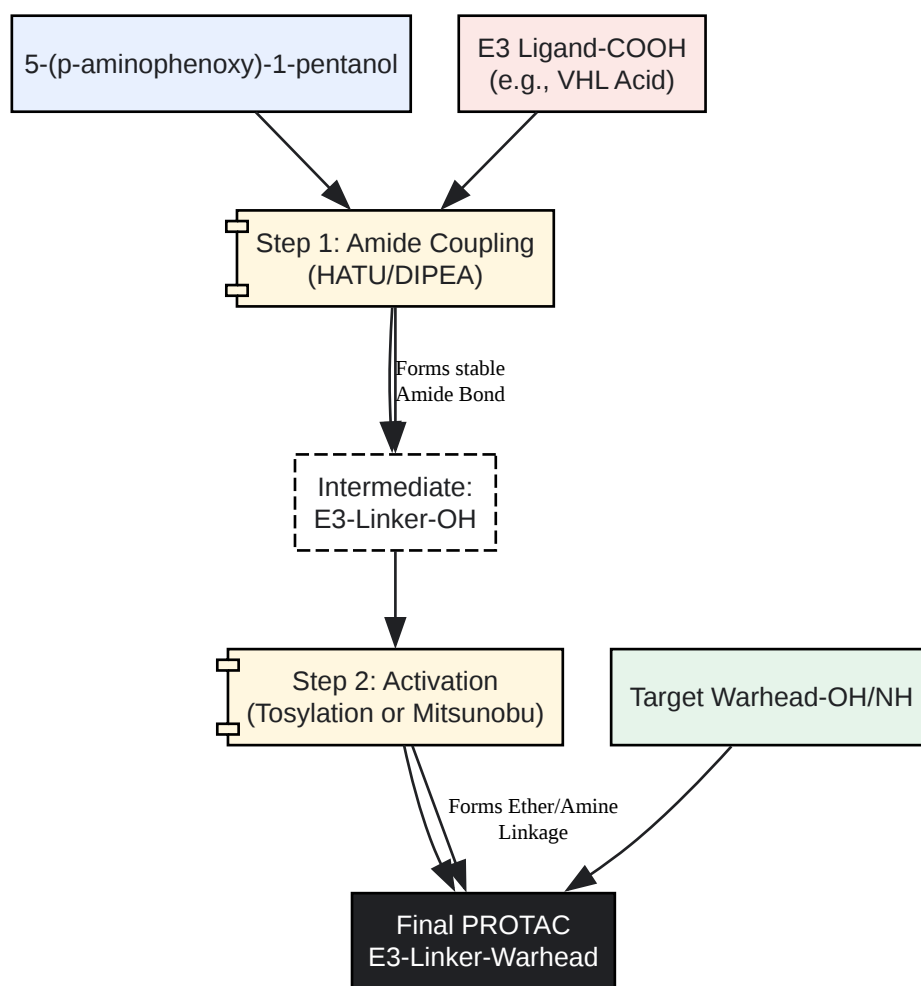
Mechanistic Advantages[2][8]

- **Electronic Modulation:** The ether oxygen at the para position increases the nucleophilicity of the aniline compared to electron-deficient arylamines, facilitating amide coupling reactions without requiring harsh temperatures.
- **Entropic Balance:** The C5 pentyl chain provides sufficient degrees of freedom to allow ternary complex formation (in PROTACs) without the "floppiness" associated with long PEG chains, which can reduce cell permeability.
- **Metabolic Stability:** The aryl-alkyl ether bond is generally resistant to plasma esterases, ensuring the linker remains intact during systemic circulation.

Application Workflow: PROTAC Synthesis

The most critical application of this linker is connecting an E3 ligase ligand (e.g., VHL or Cereblon binder) to a target protein ligand (Warhead). The following workflow assumes the Aniline is coupled to a Carboxylic Acid on the E3 Ligand, and the Alcohol is activated to attach the Warhead.

Workflow Diagram



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Figure 2: Convergent synthesis strategy for PROTAC generation using the amino-alcohol linker.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Aniline Functionalization)

Objective: Conjugate the linker's amine group to a carboxylic acid-containing E3 ligase ligand (e.g., VHL-COOH).

Reagents:

- E3 Ligand-COOH (1.0 equiv)
- **1-Pentanol, 5-(p-aminophenoxy)-** (1.1 equiv)

- HATU (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DMAc

Procedure:

- Activation: Dissolve the E3 Ligand-COOH in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at room temperature (RT) for 15 minutes to generate the activated ester.
 - Note: The color may shift to yellow/orange.
- Coupling: Add **1-Pentanol, 5-(p-aminophenoxy)-** directly to the reaction mixture.
- Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.
 - Target Mass: Mass of Ligand + 195.26 - 18.02 (water loss).
- Work-up: Dilute with EtOAc, wash with saturated (2x), water (1x), and brine (1x). Dry over [. \[8\]](#)
- Purification: Flash column chromatography (DCM/MeOH gradient).

Critical Checkpoint: The aniline is less nucleophilic than an alkyl amine. If conversion is low (<50% after 4h), heat the reaction to 40°C or switch to COMU coupling agent, which is often superior for arylamines.

Protocol B: Hydroxyl Activation (Mitsunobu Reaction)

Objective: Conjugate the linker's hydroxyl group to a phenolic Warhead (ether formation).

Reagents:

- Intermediate (E3-Linker-OH) from Protocol A (1.0 equiv)

- Phenolic Warhead (1.2 equiv)
- Triphenylphosphine () (1.5 equiv)
- DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
- Solvent: Anhydrous THF or Toluene

Procedure:

- Preparation: Dissolve E3-Linker-OH, Phenolic Warhead, and in anhydrous THF under inert atmosphere (or Ar). Cool to 0°C.
- Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.
- Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.
- Quenching: Add a small amount of water or methanol.
- Purification: Concentrate in vacuo. Purify via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Alternative (If Mitsunobu fails): Convert the alcohol to a Tosylate (TsCl, Pyridine) or Mesylate (MsCl, TEA), then perform a

displacement with the Warhead using

in DMF at 60°C.

Quality Control & Characterization

To validate the integrity of the linker post-conjugation, look for these specific spectral signatures:

Technique	Signature Signal	Interpretation
1H NMR	6.8–7.5 ppm (AA'BB' system)	The p-substituted aromatic ring of the linker. Distinct doublet patterns confirm the phenoxy unit is intact.
1H NMR	3.9–4.0 ppm (Triplet)	protons adjacent to the phenoxy ring.
1H NMR	3.5–3.6 ppm (Triplet)	(or) A shift here confirms successful conjugation at the alcohol end.
LC-MS	UV Absorbance @ 254 nm	The phenoxy group provides a strong UV chromophore, aiding in purification even if the payloads are weak absorbers.

Storage & Stability

- Powder Form: Store at -20°C under desiccated conditions. Stable for >2 years.
- Solution (DMSO): Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can deactivate the alcohol or hydrolyze subsequent activated esters.
- Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).

References

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